
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is a chemical compound with the molecular formula C7H14O. It is also known by other names such as Diisopropyl ketone, Isobutyrone, and Isopropyl ketone . This compound is a colorless liquid with a characteristic odor similar to camphor and is insoluble in water but soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- can be synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for its efficiency and yield.
Industrial Production Methods
In industrial settings, the production of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves similar catalytic processes, ensuring high purity and consistency. The use of advanced catalytic systems and controlled reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves its interaction with various molecular targets and pathways. It primarily acts on carbonyl groups, facilitating reactions such as nucleophilic addition and substitution. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,2,4,4-Tetramethyl-3-pentanone:
Uniqueness
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
824984-64-7 |
|---|---|
Molekularformel |
C21H26O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2,4-dimethyl-2,4-bis(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C21H26O/c1-15-7-11-17(12-8-15)20(3,4)19(22)21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
InChI-Schlüssel |
GXFDIJOWXWWBEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)C(C)(C)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
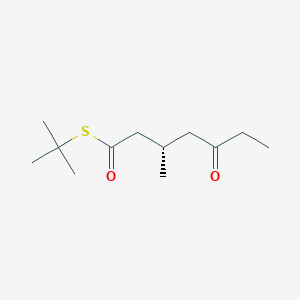
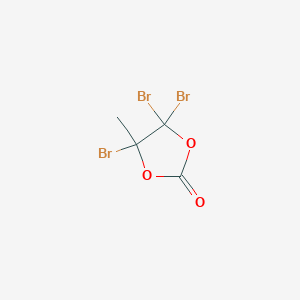
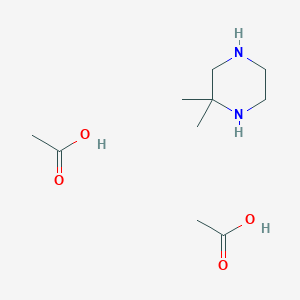
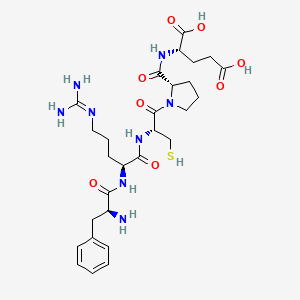

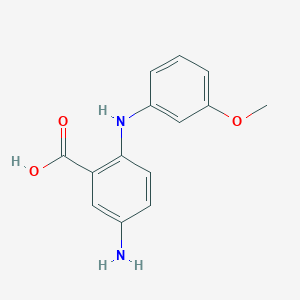

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
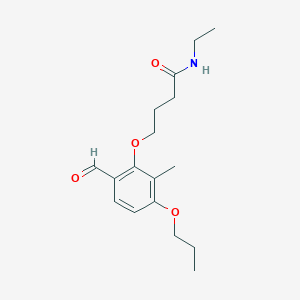
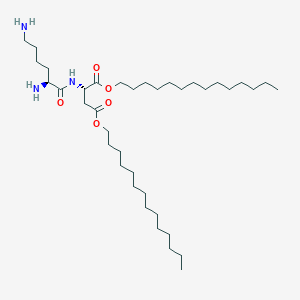

![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
